

Introduction: The Strategic Importance of 2-Amino-4'-methoxybenzophenone

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Compound of Interest

Compound Name:	2-Amino-4'-methoxybenzophenone
Cat. No.:	B2966073

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2-Amino-4'-methoxybenzophenone is a diaryl ketone derivative that serves as a pivotal intermediate in the synthesis of a variety of organic compounds. While it finds applications in the development of pharmaceuticals and UV absorbers for sunscreens, its most significant role is in the manufacture of dyes and pigments.^[1] The unique structure of this molecule, featuring a reactive primary amino group on one aromatic ring and an electron-donating methoxy group on the other, makes it an ideal precursor for the synthesis of chromophores, particularly azo dyes. The amino group provides a direct handle for diazotization, a fundamental process in azo dye chemistry, allowing for the creation of a diverse palette of colors. This guide offers a comprehensive overview of the synthesis of **2-Amino-4'-methoxybenzophenone** and its subsequent application in dye production, complete with detailed protocols for researchers and chemical development professionals.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and safety requirements is paramount before undertaking any experimental work.

Table 1: Physicochemical Properties of **2-Amino-4'-methoxybenzophenone**

Property	Value	Reference
CAS Number	36192-61-7	[1]
Molecular Formula	C ₁₄ H ₁₃ NO ₂	[1]
Molecular Weight	227.26 g/mol	[1]
Appearance	Yellow Powder/Solid	[2]
Melting Point	91 - 94 °C	[2]
Storage	Room temperature, dry	[1]

Core Safety Directives

Handling **2-Amino-4'-methoxybenzophenone** and its reagents requires strict adherence to safety protocols to minimize risks.

- Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-impermeable gloves (inspected before use), and a lab coat.[\[3\]](#) Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[\[3\]](#)
- Handling: Avoid contact with skin and eyes.[\[3\]](#) Use non-sparking tools and prevent fire caused by electrostatic discharge.[\[3\]](#)
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[\[2\]](#)[\[3\]](#)
- First Aid:
 - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[\[2\]](#)[\[3\]](#)
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[\[2\]](#)[\[3\]](#)
 - Eye Contact: Rinse cautiously with pure water for at least 15 minutes.[\[2\]](#)[\[3\]](#)

- Ingestion: Rinse the mouth with water and do not induce vomiting.[3][4] In all cases of exposure, seek immediate medical attention.

Synthesis of 2-Amino-4'-methoxybenzophenone via Friedel-Crafts Acylation

The most common and industrially viable method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation.[5][6][7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl_3).[7]

The synthesis of the **2-Amino-4'-methoxybenzophenone** backbone can be approached from two primary retrosynthetic pathways:

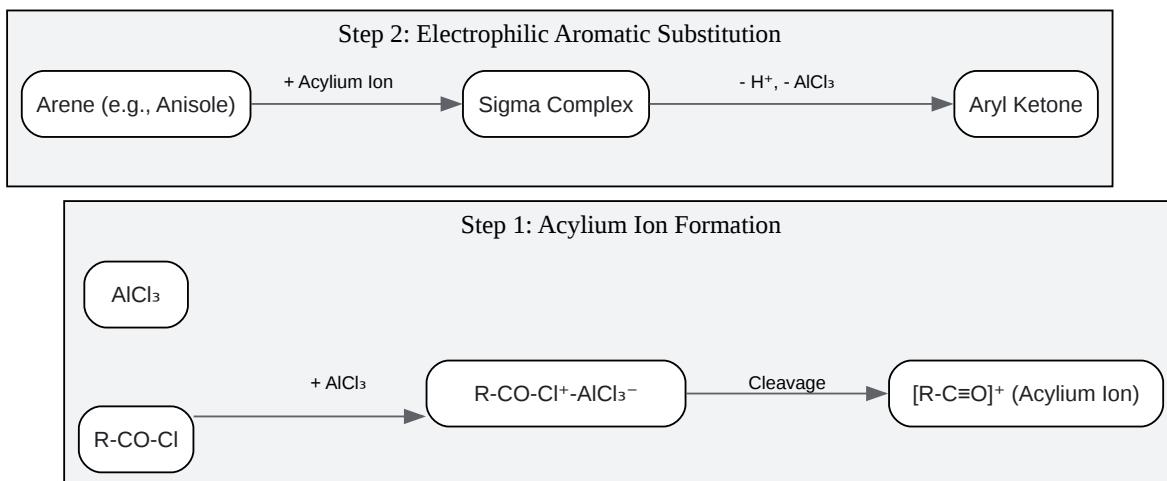
- Pathway A: Reaction between anisole (methoxybenzene) and a derivative of 2-aminobenzoyl chloride.
- Pathway B: Reaction between an aniline derivative and 4-methoxybenzoyl chloride.[8]

The methoxy group ($-\text{OCH}_3$) in anisole and the amino group ($-\text{NH}_2$) in aniline are both activating, electron-donating groups, which facilitates the electrophilic attack on the aromatic ring.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion.

- Formation of Acylium Ion: The Lewis acid (e.g., AlCl_3) coordinates with the chlorine atom of the acyl chloride, creating a polarized complex.
- Electrophilic Attack: This complex dissociates to form a resonance-stabilized acylium ion.
- Aromatic Substitution: The acylium ion acts as an electrophile and attacks the electron-rich aromatic ring (anisole or aniline derivative), forming a sigma complex (arenium ion).
- Deprotonation: A proton is abstracted from the sigma complex, restoring the aromaticity of the ring and yielding the final ketone product. The AlCl_3 catalyst is regenerated.



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Caption: General workflow of Friedel-Crafts Acylation.

Protocol: Synthesis of 4-Methoxybenzophenone (Illustrative Precursor)

This protocol outlines the synthesis of the core benzophenone structure. The introduction of the amino group would require starting with an appropriately substituted aniline derivative.

Materials:

- Anisole
- 4-Methoxybenzoyl chloride
- Anhydrous Aluminum Chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated

- Sodium bicarbonate (NaHCO_3) solution, saturated
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ice bath, magnetic stirrer, round-bottom flask, reflux condenser, separatory funnel

Procedure:

- **Setup:** Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Addition:** To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride in portions while stirring. The mixture will generate heat.
- **Cooling:** Cool the flask to 0°C using an ice bath.
- **Acyl Chloride Addition:** Slowly add 4-methoxybenzoyl chloride to the stirred suspension.
- **Anisole Addition:** After the acyl chloride has been added, add anisole dropwise, ensuring the temperature remains between 0-5°C.
- **Reaction:** Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of starting materials.
- **Quenching:** Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
- **Washing:** Combine the organic layers and wash sequentially with water, saturated NaHCO_3 solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude product.

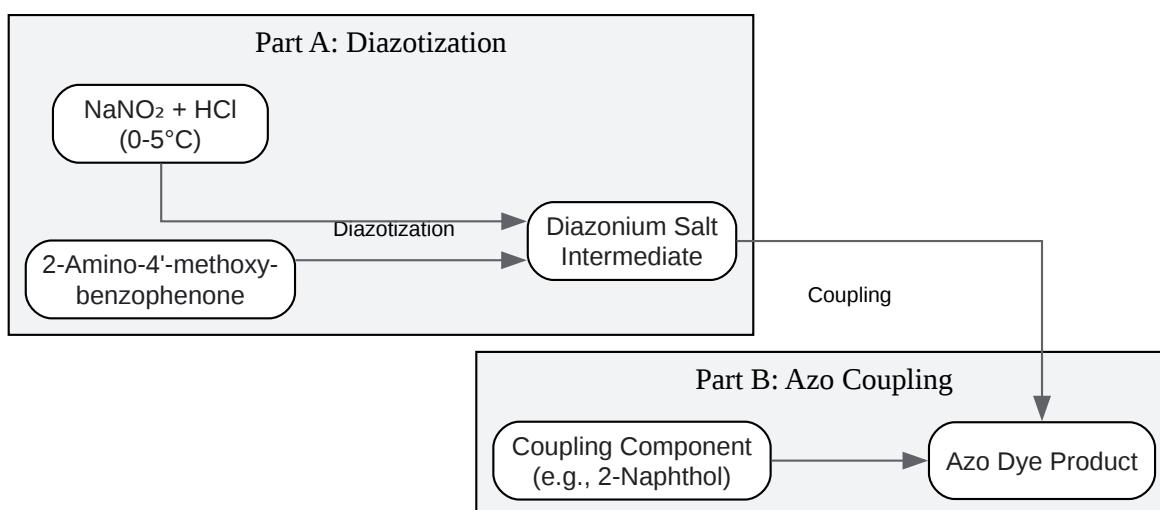
- Purification: Purify the crude 4-methoxybenzophenone by recrystallization or column chromatography.

Application in Azo Dye Synthesis

The primary amino group of **2-Amino-4'-methoxybenzophenone** is the key to its utility in dye synthesis. It allows the molecule to undergo diazotization, converting the amine into a diazonium salt, which is a potent electrophile for azo coupling.

The Two-Step Process: Diazotization and Azo Coupling

- Diazotization: The aromatic primary amine is treated with nitrous acid (HNO_2), typically generated in situ from sodium nitrite (NaNO_2) and a strong mineral acid like HCl , at low temperatures ($0-5^\circ\text{C}$).^[9] The resulting diazonium salt is highly reactive and is used immediately in the next step.
- Azo Coupling: The diazonium salt solution is added to a solution of a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols (e.g., 2-naphthol) or anilines.^{[10][11]} The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, forming a stable azo compound ($-\text{N}=\text{N}-$), which is the chromophore responsible for the dye's color.



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